molecular formula C10H9F2N3 B6362093 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240565-69-8

1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6362093
CAS No.: 1240565-69-8
M. Wt: 209.20 g/mol
InChI Key: ROFKUQXUXNRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance. Another approach involves the Dimroth rearrangement, which is an isomerization process that involves the relocation of heteroatoms within the ring system .

Chemical Reactions Analysis

1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFKUQXUXNRBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.